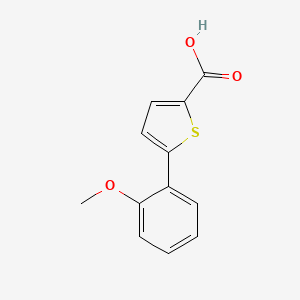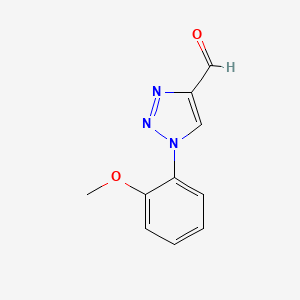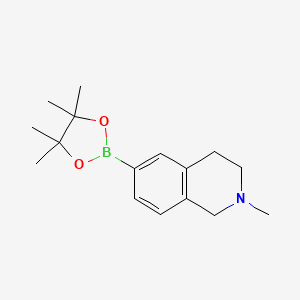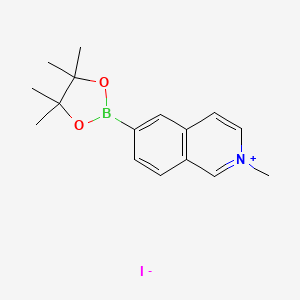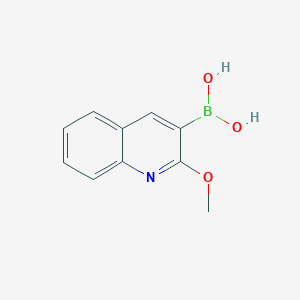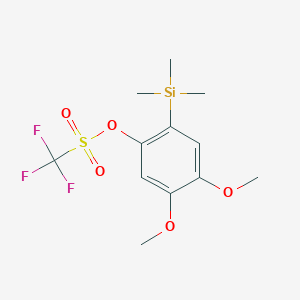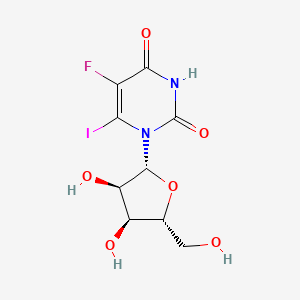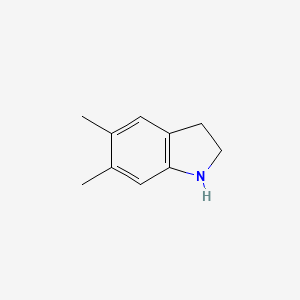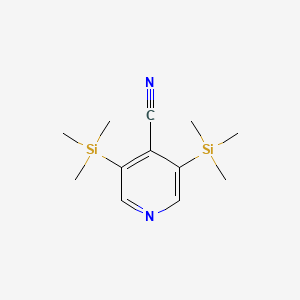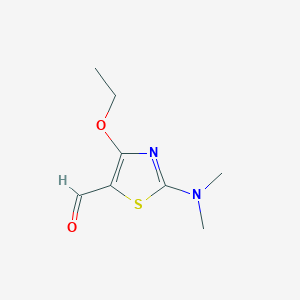
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound is notable for its unique structure, which includes a thiazole ring substituted with dimethylamino and ethoxy groups, as well as an aldehyde functional group. It is used primarily in research settings, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine and ethoxy reagents under controlled conditions. One common method includes the use of thiazole-5-carbaldehyde as a starting material, which is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and ethoxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions: 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding, while the dimethylamino and ethoxy groups can modulate the compound’s electronic properties, enhancing its binding affinity to specific targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 2-Dimethylamino-4-methoxy-thiazole-5-carbaldehyde
- 2-Dimethylamino-4-ethoxy-thiazole-5-carboxylic acid
- 2-Dimethylamino-4-ethoxy-thiazole-5-methyl
Comparison: Compared to its analogs, 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The ethoxy group also provides different steric and electronic effects compared to other substituents like methoxy or methyl groups, influencing the compound’s overall behavior in chemical reactions and biological systems.
属性
IUPAC Name |
2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTDSMSMSHGZBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

